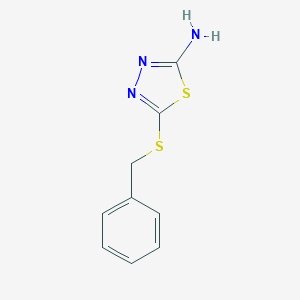

2-Benzylthio-5-amino-1,3,4-thiadiazole

描述

Significance of Heterocyclic Compounds in Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent one of the most vital and diverse classes in medicinal chemistry. openmedicinalchemistryjournal.comijsrtjournal.com The most common heteroatoms are nitrogen, oxygen, and sulfur. ijsrtjournal.com These compounds are fundamental to the development of numerous drugs, with a significant majority of pharmaceuticals containing a heterocyclic moiety in their structure. openmedicinalchemistryjournal.comekb.eg Their prevalence is due to their unique chemical properties, which allow them to interact with a wide range of biological targets like enzymes and receptors. ekb.egreachemchemicals.com

The structural diversity and varied functionality of heterocyclic compounds enable them to serve as foundational structures for drugs across a vast spectrum of therapeutic areas. reachemchemicals.com Many biologically crucial molecules, such as vitamins, hormones, and the nitrogenous bases of DNA and RNA, are heterocyclic in nature. openmedicinalchemistryjournal.comjmchemsci.com Researchers have successfully synthesized a large number of heterocyclic compounds that exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. openmedicinalchemistryjournal.comekb.eg The presence of heteroatoms like nitrogen and sulfur is particularly noteworthy; sulfur-containing heterocycles, for instance, are components of many FDA-approved medicines. openmedicinalchemistryjournal.com The inherent "drug-likeness" and favorable metabolic stability of many heterocyclic scaffolds make them indispensable in the ongoing search for novel and more effective therapeutic agents. reachemchemicals.com

The 1,3,4-Thiadiazole (B1197879) Moiety as a Privileged Scaffold for Drug Design and Development

Among the vast array of heterocyclic systems, the 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbenthamdirect.com This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, possesses unique chemical and biological characteristics that make it highly attractive for drug design. nih.govresearchgate.netscite.ai The high aromaticity of the ring, combined with the presence of both nitrogen and sulfur heteroatoms, imparts significant stability and can reduce toxicity. researchgate.net

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525) and oxadiazole, allowing it to interact with biological systems and potentially interfere with processes like DNA synthesis. nih.govnih.gov This versatility has led to the development of numerous candidates with therapeutic potential. benthamdirect.com Several established drugs feature the 1,3,4-thiadiazole scaffold, demonstrating its clinical relevance. Examples include the antibiotics Cefazolin and Cefazedone, the diuretics Acetazolamide and Methazolamide, and the antimicrobial agent Sulfamethizole. researchgate.netchemmethod.comut.ac.ir The structural adaptability of the 1,3,4-thiadiazole ring allows for extensive modification at its various positions, enabling medicinal chemists to fine-tune pharmacological activity and explore structure-activity relationships (SAR). researchgate.net Consequently, derivatives of 1,3,4-thiadiazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-tuberculosis, and antiviral effects. nih.govresearchgate.netresearcher.life

Historical Context and Current Research Trajectory of 2-Benzylthio-5-amino-1,3,4-thiadiazole Derivatives

The compound this compound serves as a key intermediate in the synthesis of more complex derivatives with potential therapeutic applications. researchgate.netscispace.com Its synthesis often starts from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which is then reacted with benzyl (B1604629) halides to produce the desired S-benzyl derivatives. scispace.commdpi.com Research into this specific scaffold and its derivatives has focused primarily on exploring their biological activities, particularly in the realms of anticancer and antimicrobial applications.

In anticancer research, derivatives of this compound have been evaluated for their cytotoxic activity against various human cancer cell lines. lookchem.com For example, studies have investigated their effects on breast cancer (MCF-7), lung cancer (A549), and colon carcinoma (HCT-116) cells. mdpi.comlookchem.com The substitution pattern on the benzyl group has been shown to influence the anticancer potency, indicating that modifications can be made to optimize activity against specific cancer types. mdpi.com

In the field of antimicrobial research, these compounds have been incorporated into larger molecules, such as quinolones, to create hybrid agents with enhanced antibacterial profiles. scispace.com A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and tested against both Gram-positive and Gram-negative bacteria. scispace.com The findings from these studies highlight the potential of the 2-benzylthio-1,3,4-thiadiazole moiety as a building block for developing new therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-benzylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGBGKIAJJBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180365 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25660-71-3 | |

| Record name | 5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25660-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25660-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(benzylthio)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For 2-Benzylthio-5-amino-1,3,4-thiadiazole, ¹H NMR spectroscopy confirms the presence and connectivity of the different types of protons in the molecule. In a study utilizing a 400 MHz spectrometer with DMSO-d6 as the solvent, the proton NMR spectrum revealed specific signals that correspond to the amine, aromatic, and methylene protons of the structure. A multiplet observed in the range of δ 7.25–7.33 ppm is assigned to the seven protons of the benzyl (B1604629) group's aromatic ring and the amino (-NH₂) group. A sharp singlet appears at δ 4.29 ppm, which is characteristic of the two protons of the methylene (-CH₂) bridge connecting the sulfur atom to the phenyl ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25 - 7.33 | Multiplet (m) | 7H | Aromatic protons (C₆H₅) and Amino protons (NH₂) |

| 4.29 | Singlet (s) | 2H | Methylene protons (S-CH₂-Ph) |

Solvent: DMSO-d6, Frequency: 400 MHz

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectroscopic data for derivatives of this compound have been shown to be consistent with their structural models.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features:

N-H Stretching: The amino (-NH₂) group would typically show stretching vibrations in the region of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the benzyl group would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂) group would be observed just below 3000 cm⁻¹.

C=N and N=N Stretching: The thiadiazole ring vibrations, including C=N and N=N stretching, are expected in the fingerprint region, typically between 1500-1650 cm⁻¹.

C-S Stretching: The carbon-sulfur bond vibrations would produce weaker absorptions in the fingerprint region, generally around 600-800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (R-NH₂) | N-H Stretch | 3100 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | < 3000 |

| Thiadiazole Ring | C=N / N=N Stretch | 1500 - 1650 |

| Benzyl Group | C=C Stretch | 1450 - 1600 |

| Thioether (C-S) | C-S Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of a compound's molecular weight and elemental formula. The molecular formula for this compound is C₉H₉N₃S₂, which corresponds to a molecular weight of approximately 223.32 g/mol .

In a mass spectrometry experiment, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Analysis of the fragmentation pattern would provide further structural evidence. Expected fragmentation pathways could include the cleavage of the C-S bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z ≈ 91) and a 5-amino-1,3,4-thiadiazole-2-thiol (B144363) fragment, or other characteristic cleavages of the thiadiazole ring.

Table 3: Molecular Weight and Expected Mass Spectrometry Peaks

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃S₂ |

| Molecular Weight | 223.32 |

| Expected Molecular Ion Peak | [M]⁺ or [M+H]⁺ at m/z ≈ 223 or 224 |

| Potential Major Fragment Ion | Benzyl Cation (C₇H₇⁺) at m/z ≈ 91 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for isolating them from reaction mixtures. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable methods.

TLC is often used to monitor the progress of a chemical reaction, allowing for a quick assessment of the conversion of reactants to products. The purity of the final product can be initially gauged by the presence of a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

For a more rigorous and quantitative assessment of purity, HPLC is the method of choice. Commercial suppliers of this compound specify a purity of greater than 98.0%, as determined by HPLC analysis tcichemicals.comtcichemicals.comcalpaclab.com. This high level of purity, confirmed by a quantitative chromatographic technique, is crucial for ensuring the reliability of data obtained in subsequent biological or chemical studies.

Table 4: Chromatographic Purity Data

| Technique | Purpose | Reported Purity |

|---|---|---|

| HPLC | Quantitative Purity Assessment | >98.0% tcichemicals.comtcichemicals.comcalpaclab.com |

| TLC | Reaction Monitoring / Qualitative Purity | N/A |

Computational Investigations and Theoretical Modeling of 2 Benzylthio 5 Amino 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide fundamental insights into their molecular geometry and properties. nih.govnih.gov

Comprehensive DFT studies on structurally related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been performed to determine optimized geometrical parameters like bond lengths and angles. nih.govacs.org These calculations typically show that the 1,3,4-thiadiazole (B1197879) ring is nearly planar. nih.govacs.org Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is employed to calculate reactivity descriptors and to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov This information is crucial for understanding the molecule's interaction with biological targets and for predicting its metabolic fate.

| Calculated Parameter | Typical Finding for 2-Amino-1,3,4-Thiadiazole Core | Significance |

|---|---|---|

| Molecular Geometry | The 1,3,4-thiadiazole ring exhibits a high degree of planarity. nih.govacs.org | Influences how the molecule fits into biological binding sites. |

| HOMO-LUMO Energy Gap | Provides a measure of the molecule's excitability and chemical reactivity. | A smaller gap suggests higher reactivity. |

| Bond Lengths & Angles | Calculated N-N bond length in a similar thiadiazole was found to be 1.358 Å. nih.govacs.org | Confirms the electronic structure and hybridization within the ring. |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions. | Predicts sites for non-covalent interactions like hydrogen bonding. nih.gov |

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in virtual screening and for understanding the structural basis of a compound's biological activity.

For 1,3,4-thiadiazole derivatives, docking studies have been crucial in revealing how these molecules interact with the active sites of various protein targets. nih.govacs.org The heteroatoms of the thiadiazole ring (nitrogen and sulfur) frequently act as hydrogen bond acceptors or donors, which are key to stabilizing the ligand-protein complex. dovepress.com

For example, in docking simulations of similar thiadiazole compounds with targets like kinases, the amino group on the thiadiazole ring is often observed forming critical hydrogen bonds with backbone residues of the protein, such as Asp555 in Lysine-Specific Demethylase 1 (LSD1). nih.gov The benzylthio group of the target compound would be expected to engage in hydrophobic or π-sulfur interactions within the binding pocket. nih.gov These simulations provide a detailed, atom-level understanding of the binding mode, guiding further structural modifications to enhance potency and selectivity.

| Interaction Type | Potential Residues/Moieties Involved | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Amino group (donor), Thiadiazole nitrogen atoms (acceptors). nih.govacs.org | Provides specificity and is a major contributor to binding affinity. |

| Hydrophobic Interactions | Benzyl (B1604629) ring interacting with nonpolar amino acid residues (e.g., Phenylalanine). acs.org | Contributes to the stability of the complex by displacing water molecules. |

| π-π or π-Sulfur Interactions | Thiadiazole or benzyl ring interacting with aromatic residues (e.g., Tyrosine). nih.gov | Orients the ligand correctly within the active site. |

The 1,3,4-thiadiazole scaffold is recognized for its ability to interact with a wide array of biological targets, particularly protein kinases. researchgate.netdovepress.com Based on experimental data from its derivatives and related compounds, 2-Benzylthio-5-amino-1,3,4-thiadiazole can be predicted to have activity against several important enzyme families.

Studies have shown that derivatives of 2-benzylthio-1,3,4-thiadiazole act as potent inhibitors of Abl and Src tyrosine kinases, which are crucial targets in cancer therapy. nih.gov Other research on similar 1,3,4-thiadiazole structures has identified them as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF kinase, and carbonic anhydrases, among others. researchgate.netnih.gov This polypharmacological profile suggests that while the compound may be effective against certain diseases, it could also have off-target effects, which computational models help to predict and mitigate. nih.gov

| Potential Molecular Target | Therapeutic Area | Evidence from Related Compounds |

|---|---|---|

| Abl/Src Tyrosine Kinases | Oncology | Derivatives are known dual inhibitors. nih.gov |

| VEGFR-2 / BRAF Kinase | Oncology | Benzothiazole (B30560) hybrids with a 1,3,4-thiadiazole motif show inhibitory activity. nih.gov |

| Carbonic Anhydrases | Diuretics, Glaucoma | The 1,3,4-thiadiazole ring is a core component of known inhibitors like acetazolamide. researchgate.net |

| Dihydrofolate Reductase (DHFR) | Antimicrobial, Oncology | Molecular docking studies of similar thiadiazoles show strong binding affinity. dovepress.com |

| Various Kinases | Oncology, Inflammation | The thiadiazole ring can interact with key kinases involved in tumorigenesis. dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov For series of 1,3,4-thiadiazole derivatives, QSAR models are developed to predict their anticancer, anti-HIV, or antileishmanial activities and to guide the design of new, more potent analogues. ymerdigital.comnih.govscispace.comresearchgate.net

The process involves calculating a set of molecular descriptors (e.g., electronic, topological, steric) for a series of compounds with known biological activity. researchgate.net Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed activity. ymerdigital.comsciforum.net

For instance, a QSAR study on thiadiazole derivatives with antitubulin activity found a high correlation between cytotoxicity and descriptors like the logarithm of the partition coefficient (XlogP), a measure of lipophilicity. nih.gov A study on related 5-benzylthio-1,3,4-oxadiazoles developed QSAR models to understand their anti-HIV activity. nih.govresearchgate.net Such models are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their predictive power. scispace.com The resulting equations provide valuable insights into which molecular properties are most important for activity, enabling the rational design of optimized compounds.

| QSAR Component | Description | Example from Thiadiazole Studies |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Anticancer IC₅₀ values against a specific cell line (e.g., A549). ymerdigital.comnih.gov |

| Independent Variables (Descriptors) | Calculated physicochemical properties of the molecules. | XlogP (lipophilicity), molecular weight, polarizability, electronic parameters. nih.govnih.gov |

| Statistical Method | Technique used to build the model. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). scispace.comresearchgate.net |

| Validation Metrics | Statistics that assess the model's robustness and predictability. | Correlation coefficient (R²), Cross-validated R² (Q² or RCV). nih.govscispace.com |

Comprehensive Pharmacological and Biological Activity Profiling of 2 Benzylthio 5 Amino 1,3,4 Thiadiazole and Its Analogs

Anticancer Activity Research

Research into 2-Benzylthio-5-amino-1,3,4-thiadiazole and its analogs has primarily centered on their potential to inhibit the growth of cancer cells. The core structure serves as a versatile scaffold for synthesizing a variety of derivatives with modified biological activities. chemimpex.com These compounds have been evaluated for their ability to induce programmed cell death (apoptosis) and inhibit key molecular targets involved in cancer progression. bepls.comelsevierpure.com

The cytotoxic effects of this compound derivatives have been extensively studied against a panel of human cancer cell lines, revealing a broad spectrum of activity. These studies are crucial for identifying lead compounds for further development.

Derivatives of this compound have demonstrated significant cytotoxic activity against human breast cancer cell lines, including the hormone-dependent MCF-7 and the triple-negative MDA-MB-231 lines.

A series of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were evaluated for their anticancer activity. nih.gov The results indicated that these compounds generally exhibited better activity against the MDA-MB-231 cell line compared to other cancer types. nih.gov Notably, compound 3g , featuring a meta-methoxy (m-OCH3) group on the phenyl ring, was the most potent in this series, with an IC50 value of 9 µM against the MDA-MB-231 cell line. nih.gov Another derivative, 3b , with a fluorine substitution at the meta position, also showed strong anticancer properties against this cell line. nih.gov

In another study, a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives were tested on MCF-7 and MDA-MB-231 cells, among others. nih.gov The compounds were found to be particularly potent against MCF-7 cells, with IC50 values ranging from 3.85 to 43.5 µM. nih.gov Compound 6e from this series was identified as the most potent against MCF-7 cells, with an IC50 value of 3.85 µM. nih.gov

Furthermore, ciprofloxacin-based derivatives incorporating the 5-(benzylthio)-1,3,4-thiadiazol-2-yl moiety were synthesized and evaluated. lookchem.com Several of these compounds, specifically 13a-e and 13g , were found to be as potent as the standard drug doxorubicin (B1662922) against the MCF-7 cell line, with IC50 values ranging from 3.26 to 3.90 µM. lookchem.com Similarly, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were assessed, with compounds 4i, 4h, 5e, 4e, and 5c showing the highest potency against MCF-7 cells, with IC50 values of 2.32, 3.21, 3.77, 5.36, and 5.72 µg/mL, respectively. nih.govscispace.com

Honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole (B1197879) scaffold also showed interesting anticancer properties against MCF-7 and MDA-MB-231 cell lines. mdpi.comnih.gov Compound 8a from this series demonstrated the highest potency against a panel of seven cancer cell lines, including these breast cancer models, with IC50 values ranging from 1.62 to 4.61 μM. mdpi.comnih.gov

Table 1: Cytotoxicity of this compound Analogs in Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Compound 3g (m-OCH3 substituted) | MDA-MB-231 | 9 µM | nih.gov |

| Compound 6e | MCF-7 | 3.85 µM | nih.gov |

| Compounds 13a-e, 13g | MCF-7 | 3.26–3.90 µM | lookchem.com |

| Compound 4i | MCF-7 | 2.32 µg/mL | nih.govscispace.com |

| Compound 8a (Honokiol derivative) | MCF-7, MDA-MB-231 | 1.62–4.61 µM | mdpi.comnih.gov |

The cytotoxic potential of this compound derivatives has also been investigated in prostate cancer models. A study involving N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed that these compounds had cytotoxic effects on the PC3 prostate cancer cell line, although the activity was generally less pronounced than against breast cancer cells. nih.gov Similarly, new 1,3,4-thiadiazole-based compounds were designed and assessed against PC3 cells, with some derivatives exhibiting higher cytotoxic activity than the reference drug doxorubicin. researchgate.net

Table 2: Cytotoxicity of this compound Analogs in Prostate Cancer Cell Lines

| Compound Series | Cell Line | Observation | Source |

|---|---|---|---|

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides | PC3 | Displayed cytotoxic activity | nih.gov |

Lung adenocarcinoma cell lines, such as A549, have been used to evaluate the anticancer activity of this compound analogs. A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were evaluated against A549 cells, where most of the compounds significantly prevented cell proliferation. elsevierpure.com

In another study, a derivative named 2-[2-(Benzylthio)-1,3,4-thiadiazol-5-yl]-quinazolin-4(3H)-one (5a) demonstrated excellent antitumor activity against A549 cells, with an IC50 value of 2.21 µM. tandfonline.com Ciprofloxacin-derived 1,3,4-thiadiazoles were also tested against A549 cells, and the 4-fluorobenzyl derivative 14b exhibited the highest activity with an IC50 value of 2.79 µM, which was comparable to doxorubicin. lookchem.com Additionally, honokiol derivatives incorporating a 1,3,4-thiadiazole scaffold were assessed against A549 cells. mdpi.comnih.gov The derivative 8a showed the highest potency with an IC50 value of 1.62 µM. nih.gov

Table 3: Cytotoxicity of this compound Analogs in Lung Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 2-[2-(Benzylthio)-1,3,4-thiadiazol-5-yl]-quinazolin-4(3H)-one (5a) | A549 | 2.21 µM | tandfonline.com |

| Ciprofloxacin (B1669076) derivative 14b | A549 | 2.79 µM | lookchem.com |

The efficacy of these compounds has been explored in models of central nervous system tumors. A series of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were tested for cytotoxic activity against the U87 glioblastoma cell line. nih.gov The study found that the compounds were active, although less so than against the MDA breast cancer cell line. nih.gov In a separate investigation, newly synthesized 1,3,4-thiadiazole-based compounds were assessed against the SKNMC neuroblastoma cell line. researchgate.net Some of these compounds, particularly those with a methoxy (B1213986) moiety, exhibited strong anticancer activity, in some cases greater than the reference drug doxorubicin. researchgate.net

Table 4: Cytotoxicity of this compound Analogs in Glioblastoma and Neuroblastoma Cell Lines

| Compound Series | Cell Line | Observation | Source |

|---|---|---|---|

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides | U87 | Displayed cytotoxic activity | nih.gov |

The parent compound, 2-Amino-5-benzylthio-1,3,4-thiadiazole, has been used in studies to evaluate antitumor activities against the human liver cancer cell line SMMC-7721. lookchem.com Furthermore, various analogs have been tested against the HepG2 hepatocellular carcinoma cell line.

A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were evaluated for their in vitro cytotoxic effects against HepG2 cells, with most compounds showing significant prevention of cell proliferation. elsevierpure.com Another study focused on 5-aryl-1,3,4-thiadiazole derivatives and found a wide range of activity against HepG2 cells, with IC50 values from 3.13 to 44.87 µg/mL. nih.govscispace.com Compounds 4e, 4b, and 4i from this series (IC50 = 3.13–6.51 µg/mL) showed stronger cytotoxicity than the reference drug 5-Fluorouracil (IC50 = 8.40 µg/mL). nih.govscispace.com Mesoionic 1,3,4-thiadiazolium derivatives have also been evaluated for their cytotoxicity on HepG2 cells, where they decreased cell viability in a dose- and time-dependent manner. nih.govresearchgate.net

Table 5: Cytotoxicity of this compound Analogs in Hepatocellular Carcinoma Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Compound 4e | HepG2 | 3.13 µg/mL | nih.govscispace.com |

| Compound 4b | HepG2 | 3.55 µg/mL | mdpi.com |

| Compound 4i | HepG2 | 6.51 µg/mL | scispace.com |

In Vitro Cytotoxicity Assessment Across Diverse Human Cancer Cell Lines

Colorectal Carcinoma Models (e.g., HCT-116, HT-29)

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable cytotoxic and antiproliferative activities in preclinical colorectal carcinoma models. Studies have utilized human colon cancer cell lines such as HCT-116 and HT-29 to evaluate the efficacy of these compounds.

For instance, a series of novel 2-amino-5-(substituted)-1,3,4-thiadiazole derivatives were designed and screened against the HT-29 human colon cancer cell line. dovepress.comacs.org Among the synthesized compounds, derivatives designated as VR24 and VR27 were found to be particularly active, exhibiting growth inhibitory potential with GI50 values below 10 µM. dovepress.comacs.org Further investigation revealed that their mechanism of action involved the inhibition of key biomarkers associated with colon cancer, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2). dovepress.comacs.org

In another study, analogs of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide were assessed for their anticancer activity against the HT-29 cell line, highlighting the potential of this structural backbone. researchgate.net Additionally, other thiadiazole derivatives have shown antiproliferative effects against HCT-116 cells. researchgate.net One study reported that certain analogs designed as Hsp90 inhibitors displayed activity against HCT-116 cells with GI50 values in the low micromolar range (3.2 to 4.6 μM). researchgate.net These compounds were shown to deplete Hsp90 client proteins, confirming their mechanism of action. researchgate.net

| Compound/Analog Series | Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| VR24 and VR27 (1,3,4-Thiadiazole derivatives) | HT-29 | GI50 | <10 µM | dovepress.comacs.org |

| Thiadiazole-based Hsp90 Inhibitors | HCT-116 | GI50 | 3.2 - 4.6 µM | researchgate.net |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide analogs | HT-29 | Anticancer activity evaluated | researchgate.net |

Leukemia Cell Line Investigations (e.g., HL-60, K562)

The anticancer potential of this compound analogs extends to hematological malignancies. Research involving human leukemia cell lines, such as the myeloid leukemia lines HL-60 and K562, has provided insights into their cytotoxic effects and mechanisms of action.

A specific 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated selective activity against the Bcr-Abl-positive K562 cell line. researchgate.net This selectivity is significant as the Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia. The compound was also found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM. researchgate.net

Thiazole (B1198619) analogs have also been studied extensively. Novel 2-amino-5-benzylthiazole derivatives were shown to possess cytotoxic action towards both K562 and HL-60 cells. nih.govmdpi.com These compounds were found to induce apoptosis, a form of programmed cell death, in these leukemia cells. nih.govmdpi.com The investigation into their pro-apoptotic action revealed that they cause DNA single-strand breaks and fragmentation. nih.gov Furthermore, thiadiazole analogs of the natural product combretastatin (B1194345) A-4 exhibited potent cytotoxicity against the HL-60 cell line, with IC50 values in the nanomolar range (13.4 to 86.6 nM). researchgate.net

| Compound/Analog Series | Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | IC50 (Abl Kinase) | 7.4 µM | researchgate.net |

| 2-Amino-5-benzylthiazole derivatives | HL-60, K562 | Apoptosis induction, DNA damage | nih.gov | |

| Thiadiazole analogs of Combretastatin A-4 | HL-60 | IC50 | 13.4 - 86.6 nM | researchgate.net |

Cervical Adenocarcinoma Models (e.g., HeLa)

The parent compound, this compound, has been specifically identified as a compound of interest for studying antitumor activities against the human cervix adenocarcinoma cell line, HeLa. nih.govnih.gov This highlights the direct relevance of the core structure in combating this type of cancer.

In addition to the parent compound, various derivatives have shown promising results. A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Several of these compounds, particularly those with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions on the phenylurea moiety, exhibited significant activity against HeLa cells. nih.gov The research underscores how modifications to the core 2-amino-5-(benzylthio)-1,3,4-thiadiazole structure can yield potent anticancer agents. nih.gov Other studies have also confirmed the antiproliferative activity of different 1,3,4-thiadiazole derivatives against the HeLa cell line. researchgate.net

| Compound/Analog Series | Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| This compound | HeLa | Used to study antitumor activities | nih.govnih.gov |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives | HeLa | Substituted derivatives showed promising cytotoxic activities | nih.gov |

Exploration of Molecular Mechanisms Underlying Anticancer Efficacy

The anticancer properties of this compound and its analogs are rooted in their ability to interfere with multiple, critical molecular pathways that govern cancer cell proliferation, survival, and signaling.

Inhibition of Tyrosine Kinase Pathways (e.g., Abl, Src, EGFR)

A significant mechanism contributing to the anticancer efficacy of this compound class is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.

Research has led to the discovery of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamide (B126) derivatives as potent dual inhibitors of both Abl and Src tyrosine kinases. researchgate.net This dual inhibitory action is particularly advantageous in cancer therapy. Furthermore, a 1,3,4-thiadiazole derivative was identified that selectively inhibits the Abl protein kinase, which is critical in chronic myeloid leukemia. researchgate.net The development of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives has also been pursued as a strategy to target tyrosine kinases. fishersci.com These findings collectively establish the 1,3,4-thiadiazole scaffold as a promising framework for designing potent and specific tyrosine kinase inhibitors. researchgate.netfishersci.com

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and disrupt the cell division cycle in cancer cells. Analogs of this compound have been shown to modulate these processes through various mechanisms.

Studies on 2-amino-5-benzylthiazole derivatives in leukemia cells demonstrated a clear induction of apoptosis. nih.gov This was evidenced by the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, ciprofloxacin-derived 1,3,4-thiadiazoles were found to induce apoptosis and cause an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. nih.gov

The modulation of the cell cycle is another critical aspect of their mechanism. Different analogs have been shown to arrest the cell cycle at various phases. For example, one 2-amino-1,3,4-thiadiazole (B1665364) derivative was found to induce cell cycle arrest in the G0/G1 phase. mdpi.com In contrast, thiadiazole analogs of combretastatin A-4 caused cell cycle arrest at the G2/M phase, which is consistent with their mechanism as tubulin polymerization inhibitors. researchgate.net

| Compound/Analog Series | Mechanism | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-5-benzylthiazole derivatives | Apoptosis Induction | Cleavage of PARP1 and caspase-3; increased Bim; decreased Bcl-2 | nih.gov |

| Ciprofloxacin-derived 1,3,4-thiadiazoles | Apoptosis & Cell Cycle | Increased cell population in sub-G1 phase | nih.gov |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cell Cycle Arrest | Arrest in G0/G1 phase | mdpi.com |

| Thiadiazole analogs of Combretastatin A-4 | Cell Cycle Arrest | Arrest in G2/M phase | researchgate.net |

Enzyme Inhibition Studies (e.g., LSD1, Lipoxygenase)

Beyond kinase inhibition, derivatives of 1,3,4-thiadiazole have been shown to target other enzymes that play a role in cancer progression and inflammation.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an enzyme that is overexpressed in various cancers and is involved in epigenetic regulation. A class of compounds featuring a central aromatic core with three 1,3,4-thiadiazole rings was reported to inhibit LSD1. nih.gov Molecular modeling of one such derivative revealed a strong affinity for the LSD1 active site, forming key interactions with amino acid residues Asp555 and Tyr761, which are typical for LSD1 inhibitors. nih.gov This suggests that the 1,3,4-thiadiazole scaffold can be effectively utilized to design epigenetic modulators for cancer therapy.

Lipoxygenase (LOX) Inhibition: The lipoxygenase pathway is involved in the production of leukotrienes, which are inflammatory mediators that can also play a role in cancer. Novel 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of leukotriene biosynthesis. nih.gov Similarly, thiazole analogs, such as 4-(4-benzylphenyl)thiazol-2-amine, have been shown to block 5-lipoxygenase (5-LOX) activity in leukocytes, thereby inhibiting the production of pro-inflammatory lipid mediators.

Investigation of Other Signalling Pathways (e.g., VEGF/VEGFR)

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. nih.gov Its receptor, VEGFR-2, is a well-established target in cancer therapy to inhibit tumor growth and metastasis. mdpi.com The 1,3,4-thiadiazole scaffold, a core component of this compound, has been identified as a promising structural motif for the design of VEGFR-2 inhibitors. mdpi.comnih.gov

In the design of novel kinase inhibitors, the 1,3,4-thiadiazole ring has been effectively used as an isostere for a central phenyl ring, demonstrating strong inhibitory activity against VEGFR-2. mdpi.com Molecular modeling studies of various 1,3,4-thiadiazole derivatives have shown that the nitrogen atoms of the thiadiazole moiety can play a crucial role in enhancing binding affinity to the ATP-binding site of the VEGFR-2 enzyme. nih.gov For instance, in silico screening has identified 1,3,4-thiadiazole compounds that form key hydrogen bonds with amino acid residues, such as ASN923, within the receptor's active site. nih.gov Specifically, benzothiazole (B30560) hybrids incorporating a 5-amino-1,3,4-thiadiazole-2-thiol (B144363) precursor have been synthesized and investigated as dual inhibitors of VEGFR-2 and BRAF kinase, another key protein in cell growth signaling. mdpi.com These findings highlight the potential of the broader class of 1,3,4-thiadiazole derivatives as modulators of the VEGF/VEGFR pathway, suggesting a plausible, though not yet directly investigated, area of activity for this compound.

Antimicrobial Activity Research

The 1,3,4-thiadiazole nucleus is a key structural feature in a variety of compounds exhibiting a wide spectrum of pharmacological activities, including significant antimicrobial properties. nih.govmdpi.com Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. nih.govscispace.comchemimpex.com

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones has been synthesized and assessed for antibacterial activity against both Gram-positive and Gram-negative microorganisms. nih.govscispace.com Several of these compounds demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.govscispace.com The potency of some derivatives was found to be comparable or even superior to the reference antibiotics norfloxacin (B1679917) and ciprofloxacin. nih.govscispace.com

Structure-activity relationship (SAR) studies indicated that both the nature of the substituent on the benzyl (B1604629) group and the linker (thioether vs. sulfone) significantly influence the antibacterial activity. nih.govscispace.com For example, ciprofloxacin analogs with a 4-chloro or 4-methyl substitution on the benzyl ring showed potent inhibition of S. aureus and S. epidermidis. scispace.com In general, compounds in this series displayed moderate activity against Gram-negative bacteria. scispace.com

| Compound | Substituent (R) | S. aureus | S. epidermidis |

|---|---|---|---|

| Analog 1 (Ciprofloxacin-based) | 4-Cl | 0.5 | 0.06 |

| Analog 2 (Ciprofloxacin-based) | 4-CH₃ | 1 | 0.12 |

| Analog 3 (Norfloxacin-based) | 4-Cl | 2 | 0.25 |

| Analog 4 (Norfloxacin-based) | 4-CH₃ | 2 | 0.5 |

| Ciprofloxacin (Reference) | N/A | 1 | 0.5 |

| Norfloxacin (Reference) | N/A | 2 | 0.25 |

The 2-amino-1,3,4-thiadiazole scaffold, from which this compound is derived, is present in molecules with notable antifungal properties. nih.govchemimpex.com This class of compounds has been investigated against a range of fungal species. nih.gov For instance, certain 2-amino-5-R-1,3,4-thiadiazole derivatives have been screened for activity against fungi such as Aspergillus niger and Candida albicans. nih.gov

The core compound, 2-amino-5-(benzylthio)-1,3,4-thiadiazole, is utilized in the formulation of agrochemicals, where it can act as a fungicide, indicating its efficacy in controlling fungal growth. chemimpex.com Further studies on related structures have demonstrated bio-efficacy against phytopathogenic fungi. A series of 2-alkyl/aralkyl sulfanyl-5-amino-1,3,4-thiadiazoles showed potent fungicidal activity against Rhizoctonia bataticola and Rhizoctonia solani. lookchem.com Additionally, newly synthesized isatins appended with a 5-amino-1,3,4-thiadiazole moiety shared a high biological profile similarity with the established antifungal agent itraconazole, suggesting a similar mechanism of action or target engagement. nih.gov

| Compound Class | Fungal Strain(s) | Observed Activity |

|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger, Candida albicans | Active |

| 2-aralkyl sulfanyl-5-amino-1,3,4-thiadiazoles | Rhizoctonia bataticola, Rhizoctonia solani | Potent fungicidal activity |

| 5-amino-1,3,4-thiadiazole appended isatins | Not specified | High biological similarity to Itraconazole |

Neuropharmacological Activity Studies

Derivatives of this compound have been synthesized and evaluated for their potential as antidepressant agents. nih.govresearchgate.net In preclinical studies, a number of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol and their corresponding thiobenzyl derivatives were tested for antidepressant activity using imipramine (B1671792) as a reference drug. nih.govresearchgate.net

The antidepressant potential was assessed by measuring the reduction in immobility time in animal models. Two specific thiobenzyl derivatives demonstrated significant antidepressant effects. The compound 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole decreased immobility time by 77.99%, while 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole showed a reduction of 76.26%. nih.govresearchgate.net These results were comparable to the standard drug imipramine, which reduced immobility by 82%. nih.govresearchgate.net

| Compound | Decrease in Immobility Time (%) |

|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | 77.99 |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | 76.26 |

| Imipramine (Reference) | 82.00 |

The underlying mechanism for the observed antidepressant effects of these thiobenzyl derivatives is proposed to involve the inhibition of monoamine oxidase (MAO). researchgate.net MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters like norepinephrine, serotonin, and dopamine, which are closely linked to mood regulation. Research suggests a possible interaction between the pharmacophore of the test compounds and the MAO enzyme. researchgate.net This interaction is believed to inhibit the enzyme's activity, leading to an increase in the concentration of neurotransmitters in the synaptic cleft, which is a common mechanism for many antidepressant drugs. researchgate.net

Anxiolytic Properties

Investigations into the central nervous system (CNS) activities of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have revealed notable anxiolytic potential. nih.govcapes.gov.br Studies on compounds structurally similar to this compound have demonstrated effects comparable to the benchmark anxiolytic drug, Diazepam. nih.gov

In preclinical models, such as the light/dark box and elevated plus maze tests, certain derivatives have shown a significant increase in the time spent in the open or illuminated areas, an indicator of reduced anxiety. researchgate.net For instance, a study evaluating a series of these compounds identified several with marked anxiolytic profiles. One particularly potent analog, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, exhibited a promising mixed antidepressant-anxiolytic activity. nih.gov The structural similarity of the benzylsulfanyl group to the benzylthio moiety suggests that this compound may share this potential for modulating anxiety-related behaviors.

Table 1: Anxiolytic Activity of Selected 2-Amino-5-sulfanyl-1,3,4-thiadiazole Analogs

Compound Test Model Observed Effect Reference 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine Social Interaction Test (Rat) Effective in enhancing social interaction time, indicating anxiolytic activity. capes.gov.br General 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives Light and Dark Box Model Increased time spent in the light chamber. arjonline.org General 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives Elevated Plus Maze Model Increased exploration of open arms. frontiersin.org

Anticonvulsant and Anti-epileptic Activity Assessment

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of anticonvulsant agents. nih.govarjonline.org Numerous derivatives have been synthesized and evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent grand mal and petit mal seizures, respectively. frontiersin.org

Research has consistently shown that 2,5-disubstituted 1,3,4-thiadiazoles, particularly those with an amino group at the 2-position, possess significant anticonvulsant properties. frontiersin.orgsphinxsai.com While specific data on the anticonvulsant activity of this compound is not extensively detailed in the reviewed literature, the activity of its analogs provides strong evidence of the potential of this structural class. For example, derivatives with a substituted amino group have demonstrated high levels of protection against induced seizures. ptfarm.pl The presence of halogenated phenyl groups on the thiadiazole framework has been shown to enhance potency, with some compounds affording up to 100% protection in the MES test. frontiersin.org One analog, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}, showed 85.44% inhibition in both scPTZ and MES models. frontiersin.org

Table 2: Anticonvulsant Activity of Representative 1,3,4-Thiadiazole Analogs

Compound Test Model Activity Profile Reference 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole MES Showed excellent anticonvulsant activity. proquest.com {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} MES & scPTZ 85.44% inhibition. semanticscholar.org 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole MES & scPTZ Potent anticonvulsant properties in rats and mice. [5, 9] 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide PTZ Showed significant protection against convulsions. unifi.it

Diuretic Activity and Carbonic Anhydrase Inhibition

Assessment of Kaliuretic, Saluretic, and Natriuretic Properties

A key pharmacological activity identified for 5-benzylthio-1,3,4-thiadiazol-2-amine is its significant diuretic effect. proquest.comresearchgate.net In vivo studies on white rats have demonstrated that this compound and its analogs can substantially increase the total urinary output compared to control groups. proquest.com

The diuretic action is further characterized by its influence on electrolyte excretion. The compound has been studied for its saluretic (salt excretion), natriuretic (sodium excretion), and kaliuretic (potassium excretion) properties. proquest.com The most active derivatives, including 5-benzylthio-1,3,4-thiadiazol-2-amine, were found to promote the excretion of sodium (Na+), potassium (K+), and chloride (Cl-) ions. This balanced excretion of electrolytes is a critical aspect of diuretic efficacy.

Table 3: Diuretic and Electrolyte Excretion Profile of 5-(Benzylthio)-1,3,4-thiadiazol-2-amine (Compound 2a)

Parameter Measurement Result Reference Urinary Output (24h) ml/100g Significantly increased compared to control. nih.gov Natriuretic Index Ratio of Na+ excretion (Test/Control) Increased, indicating enhanced sodium excretion. [1, 2] Kaliuretic Index Ratio of K+ excretion (Test/Control) Increased, indicating enhanced potassium excretion. [1, 2] Saluretic Index Ratio of Cl- excretion (Test/Control) Increased, indicating enhanced chloride excretion. [1, 2]

Relationship to Carbonic Anhydrase Inhibitory Effects

The diuretic properties of many 1,3,4-thiadiazole derivatives are closely linked to their ability to inhibit the enzyme carbonic anhydrase (CA). semanticscholar.orgunifi.it This enzyme plays a crucial role in the renal tubules by facilitating the reabsorption of sodium bicarbonate. Inhibition of CA leads to decreased sodium reabsorption and subsequent diuresis. unifi.it Well-known diuretic drugs like Acetazolamide are sulfonamide-based 1,3,4-thiadiazole derivatives that function as potent carbonic anhydrase inhibitors. researchgate.net

Studies on 5-benzylthio-1,3,4-thiadiazol-2-amine have explicitly investigated its potential as a non-sulfonamide carbonic anhydrase inhibitor (CAI). proquest.comresearchgate.net The compound was evaluated for its ability to inhibit CA, and a direct correlation between its CA inhibitory capacity and its diuretic and saluretic effects was established. This suggests that the mechanism of action for the observed diuretic activity is, at least in part, mediated through the inhibition of carbonic anhydrase. proquest.com

Anti-inflammatory Potential

The 1,3,4-thiadiazole nucleus is a constituent of various compounds that exhibit anti-inflammatory activity. dovepress.com While direct and extensive studies on the anti-inflammatory properties of this compound are limited in the available literature, the broader class of thiadiazole derivatives has shown significant promise. semanticscholar.org

The mechanism of anti-inflammatory action for many heterocyclic compounds, including thiadiazoles, often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. mdpi.com Research on other 2,5-disubstituted 1,3,4-oxadiazole (B1194373) and thiadiazole derivatives has demonstrated potent activity in assays such as the carrageenan-induced paw edema test, a standard model for evaluating acute inflammation. mdpi.com The anti-inflammatory effects of these related compounds suggest that the this compound scaffold is a promising candidate for further anti-inflammatory investigation.

Antiviral Activity Investigations

The 2-amino-1,3,4-thiadiazole moiety is recognized as a valuable scaffold in the search for new antiviral agents. dovepress.comnih.gov The structural similarity of the thiadiazole ring to pyrimidine (B1678525), a component of nucleic acids, allows these compounds to potentially interfere with viral replication processes. nih.gov

A wide range of 1,3,4-thiadiazole derivatives have been investigated for activity against various viruses, including Tobacco Mosaic Virus (TMV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV). nih.govmdpi.commdpi.com Structure-activity relationship (SAR) studies have indicated that the substituent at the 5-position, such as a thioether linkage, can significantly influence antiviral potency. nih.gov Specifically, the arylthio moiety has been shown to be a critical determinant of activity. nih.gov For example, certain 2-amino-5-thio-substituted-1,3,4-thiadiazoles have shown activity against HSV-1, Sindbis virus, and Coxsackie virus B4. nih.gov This highlights the potential of the benzylthio group in this compound to confer antiviral properties.

Table 4: Antiviral Activity of Selected 2-Amino-1,3,4-Thiadiazole Analogs

Compound Class/Derivative Target Virus Observed Activity Reference 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives Tobacco Mosaic Virus (TMV) Excellent protective activity in tobacco plants. nih.gov 2-amino-5-(substituted thio)-1,3,4-thiadiazoles Herpes Simplex Virus-1 (HSV-1), Sindbis Virus, Coxsackie B4 Showed antiviral activity at a concentration of 16 μg/mL. sphinxsai.com Chiral 1,3,4-thiadiazole based bis-arylsulfonamides Human Immunodeficiency Virus (HIV-1) Displayed significant inhibitory activity.

Other Significant Biological Activities (e.g., Antitubercular, Anti-leishmanial, Nitrification Inhibition)

Beyond the primary pharmacological activities, the versatile 1,3,4-thiadiazole scaffold, particularly in derivatives of this compound, has been explored for other significant biological applications. These include potential therapeutic uses against infectious diseases like tuberculosis and leishmaniasis, as well as applications in agriculture as nitrification inhibitors.

The 2-amino-1,3,4-thiadiazole moiety is a recognized scaffold in the development of new antitubercular agents. researchgate.netijpcbs.com Various analogs have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.

Research into 2-amino-5-substituted-1,3,4-thiadiazole derivatives has shown promising results. For instance, a series of 2-phenylamino-5-aryl-1,3,4-thiadiazoles were tested in vitro against M. tuberculosis H37Rv. Among them, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a notable inhibitory activity of 69% at a concentration of 6.25 µg/mL. researchgate.net Similarly, Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazoles have also been identified as potent against M. tuberculosis. researchgate.net

Furthermore, modifications at the 2-position have led to compounds with significant activity. A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized and screened for their antitubercular activity. Selected compounds from this series showed moderate activity against the M. tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 10 µg/ml. rsc.org Fused heterocyclic systems incorporating the 1,3,4-thiadiazole ring, such as imidazo-1,3,4-thiadiazole derivatives, have also yielded compounds with high inhibitory activity, with some analogs displaying MIC values as low as 3.14 µg/mL against the M. tuberculosis H37RV strain. researchgate.net

| Compound/Analog Series | Test Strain | Activity Measurement | Result |

|---|---|---|---|

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | % Inhibition | 69% at 6.25 µg/mL researchgate.net |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | % Inhibition | 65% at 6.25 µg/mL researchgate.net |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolones | M. tuberculosis H37Rv | MIC | 10 µg/mL rsc.org |

| 2-(1-Methylimidazol-2-yl)-6-(4-nitrophenyl)imidazo-1,3,4-thiadiazole | M. tuberculosis H37RV | MIC | 3.14 µg/mL researchgate.net |

The 1,3,4-thiadiazole scaffold is a key structural component in various antileishmanial agents. researchgate.net Research has focused on modifying substituents at the C-2 and C-5 positions to enhance activity against Leishmania species.

A study involving 2-substituted-thio-1,3,4-thiadiazole derivatives bearing a 5-amino group demonstrated their potential against Leishmania major. researchgate.net These compounds, which are close structural analogs of this compound, were evaluated for their in vitro activity against both promastigote and amastigote forms of the parasite. One of the most active compounds in this series, 5-amino-N-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-carbothioate, showed significant activity after 24 hours of incubation, with half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes. researchgate.net The study highlighted that all synthesized compounds exhibited good antileishmanial activity, particularly after 48 and 72 hours of incubation. researchgate.net

Other related series, such as those based on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles with various thio-substituents at the C-2 position, have also been investigated. jmchemsci.comnih.gov In one such study, a methylimidazole-containing derivative was identified as the most potent compound against L. major promastigotes, with an IC50 value of 7.1 µg/mL after 48 hours, which was more than four times as effective as the standard drug Glucantime. nih.gov

| Compound/Analog Series | Parasite Form | Incubation Time | IC50 Value |

|---|---|---|---|

| 5-amino-N-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-carbothioate | L. major Promastigotes | 24h | 44.4 µM researchgate.net |

| L. major Amastigotes | 24h | 64.7 µM researchgate.net | |

| 2-((1-Methyl-1H-imidazol-2-yl)thio)-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | L. major Promastigotes | 48h | 7.1 µg/mL nih.gov |

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical process in the nitrogen cycle. Inhibiting this process in agricultural settings can improve nitrogen use efficiency and reduce environmental pollution. Certain heterocyclic compounds have been investigated for this purpose. While various 1,3,4-thiadiazole derivatives have been synthesized, specific research into the nitrification inhibition potential of this compound and its close thioether analogs is not extensively documented in publicly available literature.

Studies in this area have primarily focused on 5-substituted-1,3,4-thiadiazole-2-thiols. These compounds are structurally distinct from 2-benzylthio derivatives as they possess a thiol (-SH) group at the C-2 position, which can exist in tautomeric equilibrium with a thione form, rather than a thioether (-S-R) linkage. The research indicates that the 1,3,4-thiadiazole-2-thiol (B7761032) scaffold is a promising template for developing new, potent nitrification inhibitors. However, comprehensive data on the activity of 5-amino-1,3,4-thiadiazole derivatives with a C-2 thioether substituent, such as the benzylthio group, remains an area for future investigation.

Structure Activity Relationship Sar Studies and Molecular Modification Strategies

Influence of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity

The benzylthio group at the C2 position of the thiadiazole ring is a significant determinant of the molecule's biological activity. Modifications to the phenyl ring of this benzyl moiety can profoundly impact the compound's interaction with biological targets, likely by altering its electronic properties, lipophilicity, and steric profile.

Research into the antitumor activities of 2-benzylthio-5-amino-1,3,4-thiadiazole derivatives has highlighted the importance of the benzyl group. chemicalbook.comlookchem.com The introduction of various substituents on the phenyl ring has been explored to enhance cytotoxic effects against cancer cell lines. chemicalbook.com For instance, the presence of electron-withdrawing groups such as halogens (fluoro, chloro) or electron-donating groups like methoxy (B1213986) at different positions (ortho, meta, para) on the phenyl ring can modulate the compound's efficacy. chemicalbook.com While specific SAR data from comprehensive studies on this exact scaffold is limited in the reviewed literature, analogous studies on related structures provide valuable insights. In a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives evaluated for anti-Helicobacter pylori activity, the nature and position of the substituent on the benzyl ring were critical. nih.gov Compounds featuring a 3-methoxybenzyl or a 3,4-dichlorobenzyl group demonstrated significant activity, indicating that both electronic and steric factors on the benzyl ring play a role in modulating biological response. nih.gov

The following table summarizes representative substitutions on the benzyl moiety of the 2-amino-5-thio-1,3,4-thiadiazole scaffold and their intended applications.

| Compound Name | Substitution on Benzyl Moiety | Associated Biological Investigation |

|---|---|---|

| 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine | 4-Fluoro | Antitumor Activity chemicalbook.com |

| 5-(2-Chloro-benzylsulfanyl)- chemicalbook.comnih.govresearchgate.netthiadiazol-2-ylamine | 2-Chloro | Antitumor Activity chemicalbook.com |

| 2-Amino-5-(4-chlorobenzylthio)-1,3,4-thiadiazole | 4-Chloro | Antitumor Activity chemicalbook.com |

| 5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine | 3-Methoxy | Antitumor Activity chemicalbook.com |

Impact of Functional Group Modifications on the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole ring is a privileged structure in drug discovery due to its favorable pharmacokinetic properties and its ability to act as a bioisostere for other aromatic systems. nih.govhilarispublisher.com Modifications involving this core can take several forms, including altering the substituents at positions 2 and 5, or even modifying the thioether linkage.

The substitution pattern on the C2 and C5 positions of the 1,3,4-thiadiazole ring is fundamental to its biological activity. hilarispublisher.com In many heterocyclic compounds, this arrangement is crucial for establishing interactions with target enzymes or receptors. researchgate.net For the this compound scaffold, the specific arrangement of a thioether at C2 and an amino group at C5 is key to its pharmacological profile. Studies on related compounds have shown that replacing the thioether (-S-) linkage with a sulfinyl (-SO-) or sulfonyl (-SO2-) group can dramatically alter biological activity. researchgate.net For example, in a series of 5-(nitroaryl)-1,3,4-thiadiazoles, the oxidation state of the sulfur linker significantly impacted anti-H. pylori activity, with the 2-ethylsulfinyl derivative being the most potent. researchgate.net This suggests that the electronic nature and hydrogen-bonding capacity of the linker group are critical for interaction with the biological target.

Furthermore, the 1,3,4-thiadiazole ring itself can be considered a bioisosteric replacement for other heterocycles like thiazole (B1198619) or oxadiazole moieties. nih.gov This interchange can influence the compound's stability, toxicity, and efficacy. mdpi.com The electron-deficient nature of the 1,3,4-thiadiazole ring makes it relatively inert to electrophilic substitution but susceptible to nucleophilic attack at the C2 and C5 positions, providing a versatile platform for chemical modification. mdpi.com

Role of the Amino Group and its Derivatization in Modulating Pharmacological Profiles

The reactivity of the amino group allows for a wide range of chemical modifications, including acylation, alkylation, and the formation of Schiff bases (imines). researchgate.netnih.gov Such derivatizations can alter the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

A study focused on synthesizing new imine derivatives of a 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold, which included S-benzylation to create the 2-benzylthio moiety, demonstrated the potential of amino group modification. nih.gov These derivatives were evaluated for antidepressant activity, with several compounds showing significant effects. nih.gov The formation of an imine by condensing the amino group with substituted chalcones introduced a large, conjugated system that was essential for the observed activity. nih.gov Specifically, compounds with a 4-chlorophenyl group on one side of the propenone system and a 4-methoxyphenyl (B3050149) or 4-dimethylaminophenyl group on the other showed the highest activity, reducing immobility time in preclinical models by over 76%. nih.gov This indicates that the electronic properties of the substituents on the extended structure appended to the original amino group are key drivers of potency.

Conversely, in some contexts, a free, unsubstituted amino group is essential for activity. For certain 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole derivatives, the free amine conferred maximum antibacterial activity, and any substitution led to a decrease in potency. nih.gov

The following table details specific imine derivatives of the this compound scaffold and their corresponding antidepressant activity.

| Compound Name | Modification of Amino Group | Antidepressant Activity (% Decrease in Immobility) |

|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Imine formation with a methoxy-substituted chalcone (B49325) analog | 77.99% nih.gov |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Imine formation with a dimethylamino-substituted chalcone analog | 76.26% nih.gov |

| Imipramine (B1671792) (Reference Drug) | N/A | 82.00% nih.gov |

Establishment of Correlations Between Molecular Structure and Diverse Biological Efficacies

The collective findings from modifying the benzyl moiety, the thiadiazole core, and the amino group demonstrate that the biological profile of this compound derivatives can be finely tuned. The specific combination of structural features dictates the compound's ability to interact with different biological targets, leading to a wide spectrum of pharmacological activities.

A clear correlation exists between the lipophilicity and electronic nature of the substituents and the resulting biological effect.

For antitumor activity , substitutions on the benzyl ring with halogen or methoxy groups appear to be a viable strategy, suggesting that modulating the electronic density and steric bulk of this region is key for cytotoxic action. chemicalbook.com

For antidepressant activity , a different structural requirement emerges. High potency is associated with the derivatization of the C5-amino group into a large, conjugated imine structure. nih.gov The electronic nature of the substituents at the periphery of this extended moiety (e.g., electron-donating groups like methoxy and dimethylamino) is critical for achieving significant efficacy. nih.gov

For antimicrobial activity , the SAR can be highly target-specific. In some cases, a free amino group is preferable, while in others, modifications to the thioether linkage (e.g., oxidation to sulfinyl) can enhance potency against specific pathogens like H. pylori. nih.govresearchgate.netnih.gov

Emerging Applications Beyond Traditional Medicinal Chemistry

Agrochemical Formulations (e.g., Fungicides, Herbicides)

The 1,3,4-thiadiazole (B1197879) scaffold is a key structural motif in a variety of agrochemicals due to its potent biological activity. Research into derivatives of this heterocyclic system has revealed significant potential for the development of novel fungicides and herbicides.

Fungicidal Activity:

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated notable fungicidal properties against a range of plant pathogens. Although specific studies focusing solely on the 2-benzylthio substituted variant are limited, research on analogous compounds provides strong evidence of its potential in this area. For instance, various 2,5-disubstituted-1,3,4-thiadiazoles have shown considerable in vitro and in vivo activity against fungi such as Phytophthora infestans. scienceopen.com The fungicidal efficacy of these compounds is often attributed to the unique chemical properties of the thiadiazole ring.

One study on 2,5-disubstituted-1,3,4-thiadiazole derivatives containing a 5-phenyl-2-furan moiety reported significant fungicidal activity against several plant pathogenic fungi. The results indicated that certain derivatives exhibited control efficacy comparable or superior to commercial fungicides. scienceopen.com

| Compound Derivative | Target Fungus | Control Efficacy (%) at 500 µg/mL |

| Derivative I18 | P. infestans | 87.15 ± 2.02 |

| Derivative I20 | C. fulvum | 71.55 ± 1.20 |

| Pyrimorph (Control) | P. infestans | 77.15 ± 1.84 |

| Hymexazol (Control) | P. infestans | 64.27 ± 1.72 |

Herbicidal Activity:

The exploration of 1,3,4-thiadiazole derivatives as herbicides has also yielded promising results. Studies have shown that certain compounds from this class can effectively inhibit weed growth. The mechanism of action for some 1,3,4-thiadiazole-based herbicides involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure. researchgate.net While direct herbicidal data for 2-Benzylthio-5-amino-1,3,4-thiadiazole is not extensively documented, research on related structures, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides, has demonstrated good herbicidal activities. researchgate.net Further research may elucidate the specific herbicidal potential of the 2-benzylthio derivative.

Advancements in Material Science (e.g., Polymers, Coatings)

The inherent chemical stability and coordinating properties of the 1,3,4-thiadiazole ring make it an attractive component in the development of advanced materials, particularly in the formulation of protective coatings.

Anticorrosive Coatings:

Thiadiazole derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys. These compounds can form a protective film on the metal surface, thereby preventing corrosive processes. nih.govresearchgate.net The presence of heteroatoms (nitrogen and sulfur) and the planarity of the thiadiazole ring facilitate strong adsorption onto the metal surface. nih.gov

Research on 2-amino-5-(substituted)-1,3,4-thiadiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. nih.gov For example, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole and 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole have shown high inhibition efficiencies. nih.govresearchgate.net Another study highlighted the excellent corrosion inhibition of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) for aluminum in hydrochloric acid. mocedes.org These findings suggest that this compound could also exhibit significant anticorrosive properties.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | >90 |

| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | ~98 |

| 5-amino-1,3,4-thiadiazole-2-thiol | Aluminum | 1 M HCl | 94.28 |

The incorporation of 5-Amino-1,3,4-thiadiazole-2-thiol grafted graphene oxide into epoxy coatings has been shown to enhance the anti-corrosion performance, indicating the potential for these derivatives in advanced coating formulations. researchgate.net

Applications in Advanced Analytical Chemistry Methodologies